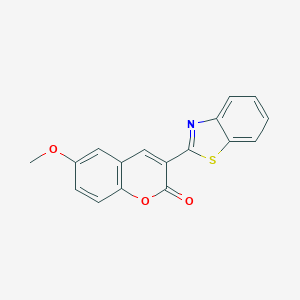

3-(2-Benzothiazolyl)-6-methoxycoumarin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

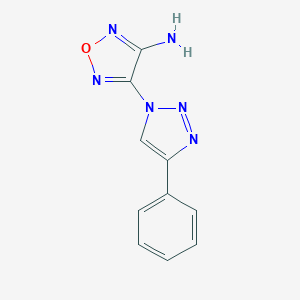

3-(2-Benzothiazolyl)-6-methoxycoumarin is a compound that is related to coumarin and benzothiazole . It is a fluorescent dye widely used for staining polymer particles, but also organelles or materials used in medicine .

Synthesis Analysis

The synthesis of benzothiazole compounds, which would include this compound, has been achieved through the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . Another method involves the cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane catalyzed by 1,5-diazabicyclo .Wirkmechanismus

Target of Action

3-(2-Benzothiazolyl)-6-methoxycoumarin, a derivative of benzothiazole, has been found to interact with several targets. Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

This inhibition disrupts the normal functioning of the bacterial cells, leading to their death .

Biochemical Pathways

The compound’s action affects multiple biochemical pathways. By inhibiting the enzymes mentioned above, it disrupts the synthesis of essential components of the bacterial cell, such as DNA, proteins, and cell wall components. This leads to the inhibition of bacterial growth and replication .

Pharmacokinetics

Coumarin derivatives like umbelliferone have been reported to exhibit diverse effects such as anti-diabetes, anti-cancer, anti-infection, anti-rheumatoid arthritis, neuroprotection, and improvement of liver, kidney, and myocardial tissue damage . The action mechanisms of umbelliferone include inhibition of oxidative stress, inflammation, and apoptosis, improvement of insulin resistance, myocardial hypertrophy, and tissue fibrosis, in addition to regulation of blood glucose and lipid metabolism .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and replication. In addition, benzothiazole derivatives have shown potential anti-cancer effectiveness . The anti-cancer activity was examined by measuring the cell using MTT (3-[4, 5-dimethylthiazol-2-yl]-2, 5-diphenyltetrazolium bromide) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of different solvents like halomethane can affect the photochemical properties of benzothiazolyl derivatives . Furthermore, the synthesis of benzothiazoles has been related to green chemistry, indicating an environmentally friendly approach .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-(2-Benzothiazolyl)-6-methoxycoumarin is its high sensitivity and specificity for labeling biomolecules. It also has a relatively long fluorescence lifetime, which allows for better signal-to-noise ratios in imaging experiments. However, this compound has some limitations, including its sensitivity to photobleaching and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for research involving 3-(2-Benzothiazolyl)-6-methoxycoumarin. One potential application is in the development of new biosensors for detecting specific biomolecules in living cells and tissues. Another direction is in the use of this compound for studying the dynamics of protein-protein interactions and protein folding in real-time. Additionally, there is potential for using this compound in the development of new imaging techniques for studying complex biological systems.

Synthesemethoden

The synthesis of 3-(2-Benzothiazolyl)-6-methoxycoumarin involves the condensation of 2-aminothiophenol with 6-methoxycoumarin-3-carboxaldehyde in the presence of a catalyst. The resulting product is a yellow-green powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

Wissenschaftliche Forschungsanwendungen

3-(2-Benzothiazolyl)-6-methoxycoumarin has been extensively used in scientific research, particularly in the field of biochemistry and molecular biology. One of the most common applications of this compound is as a fluorescent probe for labeling biomolecules such as proteins, nucleic acids, and lipids. This allows researchers to visualize and track the movement of these molecules in living cells and tissues.

Eigenschaften

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-6-methoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3S/c1-20-11-6-7-14-10(8-11)9-12(17(19)21-14)16-18-13-4-2-3-5-15(13)22-16/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOKDCKQIDYUFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-({[2-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl)[1,1'-biphenyl]-4-yl acetate](/img/structure/B420546.png)

![2-[2-(1H-indol-3-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B420548.png)

![N-(2,1,3-benzothiadiazol-4-yl)-5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B420554.png)

![4-{2-[4-(Acetyloxy)phenyl]-1-ethylbutyl}phenyl {4-[bis(2-chloroethyl)amino]phenyl}acetate](/img/structure/B420555.png)

![Ethyl [1,2-bis(3-nitrobenzoyl)hydrazino]acetate](/img/structure/B420556.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-[4-(octyloxy)benzylidene]amine](/img/structure/B420557.png)

![N,N-dibutyl-3-oxo-2-(1-oxonaphtho[2,1-b]thien-2(1H)-ylidene)-2,3-dihydrobenzo[de]thiochromene-7-sulfonamide](/img/structure/B420558.png)

![2-Fluoro-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)-ethyl]-acetamide](/img/structure/B420565.png)

![6'-chloro-8'-methoxy-10-methyl-9,10-dihydrospiro[acridine-9,2'-(2'H)-chromene]](/img/structure/B420566.png)